molecular formula C19H17BrClFN6O2 B1682411 N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride CAS No. 257938-36-6

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride

Cat. No.: B1682411
CAS No.: 257938-36-6
M. Wt: 495.7 g/mol
InChI Key: IOFHDGSCWJNVRZ-UHFFFAOYSA-N
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Description

ZD4190 hydrochloride is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling. It is a substituted 4-anilinoquinazoline compound that has shown broad-spectrum antitumor efficacy. This compound is particularly effective in inhibiting the activity of KDR and Flt-1 receptor tyrosine kinases, which are crucial for the proliferation of endothelial cells stimulated by vascular endothelial growth factor .

Preparation Methods

Industrial Production Methods: The industrial production of ZD4190 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: ZD4190 hydrochloride primarily undergoes substitution reactions due to its anilinoquinazoline structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ZD4190 hydrochloride include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. These reagents help in dissolving the compound and facilitating the reactions .

Major Products Formed: The major products formed from the reactions of ZD4190 hydrochloride depend on the specific conditions and reagents used.

Scientific Research Applications

ZD4190 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the inhibition of VEGFR signaling and its effects on tumor growth and angiogenesis. In medicine, ZD4190 hydrochloride is investigated for its potential use in cancer therapy, especially in targeting solid tumors .

Mechanism of Action

ZD4190 hydrochloride exerts its effects by inhibiting the activity of VEGFR tyrosine kinases, specifically KDR and Flt-1. This inhibition prevents the proliferation of endothelial cells stimulated by vascular endothelial growth factor, thereby reducing angiogenesis and tumor growth. The compound’s mechanism of action involves blocking the signal transduction pathways mediated by these receptors .

Comparison with Similar Compounds

ZD4190 hydrochloride is part of a series of VEGFR inhibitors that include other substituted 4-anilinoquinazolines. Similar compounds include ZD6474 and ZD6476, which also inhibit VEGFR signaling but may have different efficacy and specificity profiles. ZD4190 hydrochloride is unique in its broad-spectrum antitumor efficacy and its ability to inhibit both KDR and Flt-1 receptor tyrosine kinases .

Properties

CAS No.

257938-36-6

Molecular Formula

C19H17BrClFN6O2

Molecular Weight

495.7 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C19H16BrFN6O2.ClH/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21;/h2-5,8-11H,6-7H2,1H3,(H,22,23,25);1H

InChI Key

IOFHDGSCWJNVRZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZD-4190;  ZD4190;  ZD 4190;  ZD-4190 HCl;  ZD-4190 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride
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N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride
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N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride
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N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride
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N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride

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